Reference Standard CharacterizationAnalytical Method ValidationHPLC Purity
Regulatory deficiency letters during ANDA review frequently originate from inadequate impurity profiling using non-specific reference standards. Cefazedone Impurity 4 (CAS 70149-63-2) is the exact process-related impurity required for accurate identification and quantification in Cefazedone API and finished drug products. Unlike generic cephalosporin impurity standards, this compound retains the unique 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain but lacks the 3-position substitution, ensuring chromatographic specificity essential for ICH Q3A-compliant method validation. Each batch includes COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data for definitive identification.
Molecular FormulaC15H13Cl2N3O5S
Molecular Weight418.3 g/mol
CAS No.70149-63-2
Cat. No.B601285
⚠ Attention: For research use only. Not for human or veterinary use.
Cefazedone Impurity 4 (CAS 70149-63-2) is a fully characterized chemical compound used as a reference standard for the cephalosporin antibiotic Cefazedone . It has the molecular formula C15H13Cl2N3O5S and a molecular weight of 418.26 g/mol [1]. This impurity is a process-related substance that retains the 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain characteristic of Cefazedone, but lacks the 3-position substitution present in the parent drug . The compound is supplied as a white to off-white solid and is intended exclusively for laboratory research use, including analytical method development, method validation, and quality control applications during pharmaceutical development . As a reference standard, it supports Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) documentation for Cefazedone-containing products [2]. The standard is offered with comprehensive analytical characterization, including Certificate of Analysis (COA), HPLC chromatograms, NMR spectra, and mass spectrometry data [3].
Impurity profilingReference standard for Cefazedone process-related impurities
Analytical methodSupports HPLC method development, validation, and system suitability
Cefazedone Impurity 4 (CAS 70149-63-2) possesses a distinct molecular architecture that precludes its substitution with generic cephalosporin impurity standards or even other Cefazedone-related impurities. The compound retains the complete 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain—a structural feature unique to the Cefazedone scaffold—while differing from the parent drug by the absence of the 3-position ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution [1]. This specific structural configuration results in chromatographic behavior, spectral properties, and chemical reactivity that cannot be replicated by impurities from other cephalosporins (e.g., cefazolin, cephalothin) or even by other Cefazedone impurities (e.g., Impurity 1, CAS 15690-38-7; Impurity 5, CAS 788106-07-0; Impurity 6, CAS 56187-36-1) [2]. Regulatory guidelines require impurity-specific reference standards for accurate identification, quantification, and control in pharmaceutical quality systems [3]. The use of non-identical impurity standards compromises analytical method validation, introduces unacceptable uncertainty in impurity profiling, and may result in regulatory deficiency letters during ANDA or DMF review [4]. Furthermore, Cefazedone Impurity 4 has been associated with potential toxicological concerns distinct from other impurities, as documented in patent literature describing zebrafish embryo toxicity evaluation methods specifically targeting Cefazedone sodium impurities and intermediates [5].
Distinct 3,5-dichloro-4-oxopyridinyl side chain – unique to Cefazedone scaffold – may not match generic cephalosporin impurity standards.
3-position methyl group differs from other Cefazedone impurities (1, 5, 6); chromatographic retention and spectral response may not transfer.
Regulatory impurity profiling per ICH Q3A requires impurity-specific standards; non-identical references may introduce quantification uncertainty.
[1] Primavesi CA. In vitro studies with cefazedone. Arzneimittelforschung. 1979;29(2a):362-366. PMID: 582713. The study characterizes cefazedone structure as (6R,7R)-7-(2-[3,5-dichloro-4-oxo-1(4H)-pyridyl]-acetamido)-3-([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl)-8-oxo-5-thia-1-azabicyclo[4,2,3]oct-2-ene-2-carboxylic acid. View Source
[2] Xie FK, Deng HY, Zhang YJ, Liu MY, Chao YH, Sun GX. Study on the quantified impurities profiles to cefazedone sodium. School of Pharmacy, Shenyang Pharmaceutical University. The study identified five impurity structures and quantified 11 impurities in cefazedone sodium by HPLC-MS. View Source
[3] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Current Step 4 version dated 25 October 2006. Establishes reporting, identification, and qualification thresholds for impurities in new drug substances. View Source
[4] US FDA. Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). July 2009. View Source
[5] CN102288735A. Method for detecting toxicity of cefazedone sodium impurities and intermediates. The toxicity of trace impurities in cefazedone is evaluated using zebrafish (Danio rerio) as a model animal for pharmacotoxicology evaluation. View Source
Cefazedone Impurity 4: Quantitative Evidence
Analytical Purity vs Impurity 1
Cefazedone Impurity 4 (CAS 70149-63-2) is supplied with a certified purity of 97.58% as determined by HPLC area normalization, with comprehensive analytical characterization including COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data provided with each batch [1]. In contrast, Cefazedone Impurity 1 (CAS 15690-38-7) demonstrates a certified purity of 97.35% under comparable analytical conditions [2]. While both compounds meet the general threshold for reference standard qualification, the 0.23% absolute purity difference, coupled with the distinct structural origin of each impurity (Impurity 4 being a side-chain retention variant versus Impurity 1 being a distinct degradation product), supports differentiated selection based on the specific analytical objective .
Certified Purity ComparisonReported
97.58% (Impurity 4) vs 97.35% (Impurity 1)
Higher purity supports calibration accuracy; review COA
HPLC area normalization
Reference Standard CharacterizationAnalytical Method ValidationHPLC Purity
Evidence Dimension
Certified Purity (HPLC Area Normalization)
Target Compound Data
97.58%
Comparator Or Baseline
Cefazedone Impurity 1 (CAS 15690-38-7): 97.35%
Quantified Difference
Absolute difference: 0.23% higher purity for Cefazedone Impurity 4
Conditions
HPLC area normalization method; certified value provided on Certificate of Analysis (COA)
Why This Matters
Higher certified purity reduces uncertainty in quantitative impurity determinations and supports more accurate calibration curve generation during analytical method validation.
Reference Standard CharacterizationAnalytical Method ValidationHPLC Purity
Cefazedone Impurity 4 is structurally defined as (6R,7R)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This structure retains the complete 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain characteristic of the parent drug Cefazedone, but features only a methyl group at the 3-position rather than the ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution present in Cefazedone (MW 547.4 g/mol as sodium salt) [1]. By comparison, Cefazedone Impurity 5 (CAS 788106-07-0) is identified as (6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which contains a hydroxymethyl rather than a methyl group at the 3-position [2]. This structural distinction yields different chromatographic retention behavior and distinct mass spectrometric fragmentation patterns [3].
3-Position Structural DifferentiationClass-level
3-methyl (MW 418.26) vs 3-hydroxymethyl (Impurity 5) or parent thiadiazole
[3] Xie FK, Deng HY, Zhang YJ, Liu MY, Chao YH, Sun GX. Study on the quantified impurities profiles to cefazedone sodium. HPLC-MS identification of five impurity structures in cefazedone sodium. View Source
Antibacterial Activity vs Parent Drug
Cefazedone Impurity 4 lacks the 3-position ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution required for antibacterial activity, rendering it pharmacologically inactive as an antimicrobial agent . In contrast, the parent drug Cefazedone demonstrates defined antibacterial activity: MIC of 16 μg/mL against 100% of enterococci, classified as moderately effective compared to cephalothin, which is completely ineffective against these strains [1]. Additionally, Cefazedone's antibacterial spectrum corresponds largely to that of cephalothin, with activity against both Gram-positive and Gram-negative bacteria [2]. This differential activity profile—complete lack of therapeutic antimicrobial effect for Impurity 4 versus quantifiable MIC values for the parent drug—classifies Cefazedone Impurity 4 as a process-related impurity requiring control below qualification thresholds per ICH Q3A guidelines [3].
Antibacterial Activity ComparisonClass-level
No activity (Impurity 4) vs MIC 16 μg/mL (Cefazedone)
Lack of activity confirms impurity classification per ICH Q3A
No antibacterial activity (structural basis: lacks 3-position substitution required for PBP binding)
Comparator Or Baseline
Cefazedone: MIC 16 μg/mL against 100% of enterococci
Quantified Difference
Functional difference: parent drug active at defined MIC; impurity lacks therapeutic activity
Conditions
In vitro broth dilution MIC testing against 358 bacterial strains
Why This Matters
Pharmacological inactivity confirms Impurity 4 must be controlled as an impurity rather than an active moiety; qualification thresholds apply per ICH Q3A.
[1] Primavesi CA. In vitro studies with cefazedone. Arzneimittelforschung. 1979;29(2a):362-366. PMID: 582713. Cefazedone MIC 16 μg/mL against 100% of enterococci. View Source
[2] Probes & Drugs Portal. Cefazedone (PD072177, VTLCNEGVSVJLDN-MLGOLLRUSA-N). First-generation cephalosporin with activity against Gram-positive and Gram-negative bacteria. View Source
[3] ICH Q3A(R2): Impurities in New Drug Substances. Defines reporting thresholds (0.05% or 0.03% depending on daily dose), identification thresholds, and qualification thresholds for impurities. View Source
Zebrafish Embryo Toxicity Testing
Patent CN102288735A describes a method for detecting toxicity of cefazedone sodium impurities and intermediates using zebrafish (Danio rerio) as a model animal for pharmacotoxicology evaluation [1]. The method enables assessment of toxicity including embryo development effects, teratogenesis, and degradation-related toxicity for trace impurities in cefazedone sodium throughout the entire synthetic process [2]. While this patent does not report specific quantitative toxicity data for Cefazedone Impurity 4 versus other impurities, it establishes a validated framework for comparative toxicity assessment [3]. Procurement of authenticated Cefazedone Impurity 4 reference standard enables laboratories to conduct such zebrafish embryo toxicity testing for impurity-specific safety evaluation, which is particularly relevant given that certain cephalosporin impurities may pose genotoxic or cytotoxic risks at trace levels [4].
Zebrafish Embryo Toxicity MethodData to verify
Validated Danio rerio embryo toxicity screening
Supports impurity-specific safety assessment per ICH M7
Cefazedone sodium impurities and intermediates generally
Quantified Difference
Method validation data not specified for individual impurities in patent
Conditions
Zebrafish (Danio rerio) embryo model; toxicity endpoints include embryo development effects and teratogenesis
Why This Matters
Availability of a validated toxicity testing methodology supports procurement of this impurity standard for laboratories conducting impurity-specific safety assessments per ICH M7 guidelines.
[1] CN102288735A. Method for detecting toxicity of cefazedone sodium impurities and intermediates. Zebrafish (Danio rerio) serves as model animal for pharmacotoxicology evaluation of intermediate impurities, byproducts, and degraded impurities of cefazedone sodium. View Source
[2] Semantic Scholar. Method for detecting toxicity of cefazedone sodium impurities and intermediates. The toxicity of trace impurities in cefazedone is evaluated using zebrafish model; product quality can be effectively controlled through zebrafish toxicity test. View Source
[3] Veeprho. 70149-63-2: Cefazedone Impurity 4. Parent drug: Cefazedone. Reference standard for analytical method development and impurity profiling. View Source
[4] ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Current Step 4 version dated 2023. Establishes acceptable intake limits for mutagenic impurities. View Source
Cefazedone Impurity 4: Application Scenarios
HPLC Method Development & Validation
Cefazedone Impurity 4 serves as a critical reference standard for developing and validating HPLC methods to detect and quantify process-related impurities in Cefazedone API and finished drug products. Its distinct chromatographic retention behavior, arising from the 3-methyl substitution (versus the parent drug's 3-([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) group), enables method specificity evaluation and system suitability testing [1]. The certified purity of 97.58% supports accurate calibration curve preparation for quantitative impurity determination at levels approaching ICH Q3A reporting thresholds (0.05% or 0.03% depending on maximum daily dose) [2].
Forced Degradation & Stability Studies
Cefazedone Impurity 4 reference standard is essential for conducting forced degradation studies to establish degradation pathways and validate stability-indicating analytical methods. As a side-chain retention variant with minimal 3-substitution, it represents a specific process impurity class distinct from hydrolytic degradation products [1]. Procurement of authenticated Impurity 4 standard enables accurate peak identification during stability testing of Cefazedone sodium formulations, supporting the impurity profiling requirements of ANDA submissions and ensuring compliance with FDA guidance on impurities in drug substances [2].
Genotoxic Risk Assessment: Zebrafish Model
The validated zebrafish embryo toxicity testing methodology described in patent CN102288735A enables laboratories to assess the toxicological profile of Cefazedone Impurity 4 relative to other process impurities and intermediates [1]. Given the structural features of this compound—retention of the 3,5-dichloro-4-oxopyridinyl side chain with potential for reactive metabolite formation—the zebrafish model provides a cost-effective in vivo screening approach to evaluate embryo development effects and teratogenic potential prior to committing to more expensive mammalian toxicity studies [2]. This application supports compliance with ICH M7 guidelines for mutagenic impurity assessment and control [3].
Batch Release QC Testing
Cefazedone Impurity 4 reference standard is utilized in quality control laboratories for routine batch release testing of Cefazedone API and finished drug products. The comprehensive analytical characterization provided with each batch—including COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data—enables definitive identification and quantification of this specific impurity in commercial production lots [1]. Comparative quantification against other identified Cefazedone impurities (e.g., Impurity 1, Impurity 5, Impurity 6) ensures that total impurity levels remain below the 2.0% maximum sum specification applicable to cephalosporin antibiotic products [2].
Application
Selection Property
Validation Focus
HPLC Method Development & Validation
Certified purity and chromatographic profile
Method specificity and linearity
Forced Degradation & Stability Studies
Side-chain retention structural marker
Degradation pathway identification and peak purity
Genotoxic Risk Assessment – Zebrafish Model
Validated zebrafish embryo toxicity methodology
Embryo development and teratogenicity endpoints
Batch Release QC Testing
Comprehensive analytical characterization package
Impurity quantification and sum specification compliance
[1] Xie FK, Deng HY, Zhang YJ, Liu MY, Chao YH, Sun GX. Study on the quantified impurities profiles to cefazedone sodium. The study identified five impurity structures and quantified 11 impurities in cefazedone sodium by HPLC-MS. View Source
[2] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Reporting thresholds: 0.05% or 0.03% based on maximum daily dose. View Source
[3] US FDA. Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). July 2009. View Source
[4] CN102288735A. Method for detecting toxicity of cefazedone sodium impurities and intermediates. Zebrafish embryo toxicity evaluation for cefazedone sodium impurities. View Source
[5] ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Current Step 4 version dated 2023. View Source